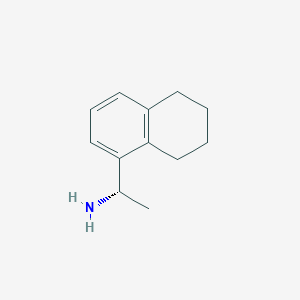
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group The compound is notable for its unique structural features, including the difluoro and dimethyl substituents on the pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Difluoro and Dimethyl Groups: The difluoro and dimethyl groups can be introduced through selective fluorination and alkylation reactions.
Attachment of the Sulfonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl group or other reduced forms.
Oxidation Reactions: Oxidation reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Derivatives: Formed through substitution with alcohols.
Sulfonothioate Derivatives: Formed through substitution with thiols.
Aplicaciones Científicas De Investigación
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The difluoro and dimethyl groups may influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3-Difluoro-2,2-dimethylpentyl)-2-methylcyclobutanol: A structurally similar compound with a cyclobutanol ring instead of a cyclopropane ring.
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride: A related compound with a propane backbone instead of a pentyl chain.
Uniqueness
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of a cyclopropane ring, difluoro and dimethyl substituents, and a sulfonyl chloride group
Propiedades
Fórmula molecular |
C10H17ClF2O2S |
|---|---|
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
1-(3,3-difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClF2O2S/c1-4-10(12,13)8(2,3)7-9(5-6-9)16(11,14)15/h4-7H2,1-3H3 |
Clave InChI |
FSGLNLFRZZZSPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)CC1(CC1)S(=O)(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)









![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)


![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)
